An In-depth Technical Guide to 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Convergence of a Privileged Heterocycle and a Versatile Building Block
In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores to create novel molecular frameworks is a cornerstone of rational drug design. This guide delves into the chemical properties of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine, a compound that exemplifies this principle by uniting the privileged morpholine scaffold with a reactive dichloropyridine building block. The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, including aqueous solubility, metabolic stability, and overall bioavailability.[1][2][3] Concurrently, the dichloropyridine core offers multiple sites for synthetic elaboration, enabling the exploration of diverse chemical space. This document serves as a comprehensive technical resource, providing insights into the synthesis, properties, and potential applications of this intriguing molecule for researchers at the forefront of pharmaceutical innovation.
Physicochemical Properties
The fundamental chemical and physical properties of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine are foundational to its handling, characterization, and application in a laboratory setting.
Table 1: Physicochemical Characteristics of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine
| Property | Value | Source |
| IUPAC Name | 4-[(2,6-dichloro-3-pyridinyl)methyl]morpholine | PubChem |
| CAS Number | 1360891-92-3 | PubChem |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O | PubChem |
| Molecular Weight | 247.12 g/mol | PubChem |
| Appearance | White to yellow solid (predicted) | Sigma-Aldrich[4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. | |
| Storage | Store in an inert atmosphere at 2-8°C. | Sigma-Aldrich[4] |
While experimental data for some properties of the title compound are not publicly available, predictions can be made based on the properties of its constituent parts and structurally similar molecules. The solid-state nature is inferred from analogous substituted pyridines and morpholines.[4] Solubility is anticipated to follow that of many small organic molecules with both polar (morpholine) and nonpolar (dichloropyridine) features.
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Strategy
The most direct approach involves the reaction of 3-(chloromethyl)-2,6-dichloropyridine with morpholine. This reaction is a classic example of an SN2 reaction, where the nitrogen atom of the morpholine acts as a nucleophile, displacing the chloride ion from the benzylic position of the pyridine derivative.
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Figure 1: Proposed synthesis workflow for the target molecule.
Detailed Experimental Protocol (Proposed)
Materials:
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2,6-dichloro-3-(chloromethyl)pyridine
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Morpholine
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Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
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Acetonitrile (CH₃CN) or a similar polar aprotic solvent
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2,6-dichloro-3-(chloromethyl)pyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine.
Causality Behind Experimental Choices:
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Base: The use of a base like potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.
-
Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.
Spectral Analysis (Predicted)
While experimental spectra for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine are not available, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene bridge, and the morpholine ring.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H (aromatic) | 7.5 - 8.5 | d | 1H |
| Pyridine-H (aromatic) | 7.0 - 7.5 | d | 1H |
| -CH₂- (benzylic) | ~3.6 | s | 2H |
| Morpholine-H (-O-CH₂-) | ~3.7 | t | 4H |
| Morpholine-H (-N-CH₂-) | ~2.5 | t | 4H |
d = doublet, s = singlet, t = triplet
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C (C-Cl) | 150 - 155 |
| Pyridine-C (aromatic) | 140 - 145 |
| Pyridine-C (aromatic) | 120 - 125 |
| -CH₂- (benzylic) | ~60 |
| Morpholine-C (-O-CH₂-) | ~67 |
| Morpholine-C (-N-CH₂-) | ~54 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2800 - 3000 |
| C=N, C=C stretch (aromatic) | 1400 - 1600 |
| C-O-C stretch (ether) | 1100 - 1150 |
| C-Cl stretch | 700 - 800 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Expected Molecular Ion (M⁺): m/z = 246 (for ³⁵Cl isotopes) and 248, 250 (isotopic peaks due to the presence of two chlorine atoms).
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High-Resolution Mass Spectrometry (HRMS): The exact mass can be calculated to confirm the elemental composition. For C₁₀H₁₂³⁵Cl₂N₂O, the calculated exact mass is 246.0327.
Reactivity and Stability
The reactivity of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine is primarily dictated by the 2,6-dichloropyridine ring. The two electron-withdrawing chlorine atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAr).[5] This allows for the selective replacement of one or both chlorine atoms with other nucleophiles, such as amines, alkoxides, or thiolates, providing a versatile handle for further chemical modifications.
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Figure 2: Reactivity of the target molecule via SNAr.
The morpholine moiety is generally stable under a wide range of reaction conditions. However, the nitrogen atom can be protonated in acidic media, and it can be susceptible to oxidation under harsh conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Drug Discovery and Development
The structural features of 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine make it a highly attractive building block in drug discovery programs.
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Privileged Scaffold: The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can improve aqueous solubility, reduce metabolic lability, and enhance binding to biological targets.[1][2][3]
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Versatile Intermediate: The reactive dichloropyridine core allows for the facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents at the 2- and 6-positions, researchers can fine-tune the pharmacological properties of the resulting molecules.
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CNS Drug Discovery: The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, often contribute to favorable blood-brain barrier permeability, making it a valuable component in the design of central nervous system (CNS) active agents.[6]
Safety and Handling
While a specific safety data sheet (SDS) for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine is not available, a risk assessment can be made based on its constituent parts.
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2,6-Dichloropyridine: This compound is classified as harmful if swallowed and causes skin and eye irritation.[7]
-
Morpholine: Morpholine is a flammable liquid and vapor that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.
Therefore, 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged morpholine scaffold and a synthetically tractable dichloropyridine core offers a powerful platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers seeking to leverage this compound in their scientific endeavors. Further experimental validation of the predicted properties and synthetic protocols will undoubtedly solidify its role as a key intermediate in the pursuit of new medicines.
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